1,2,3-Tribromobutane

Description

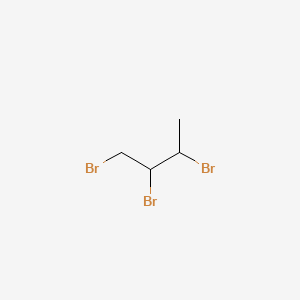

Structure

2D Structure

3D Structure

Properties

CAS No. |

632-05-3 |

|---|---|

Molecular Formula |

C4H7Br3 |

Molecular Weight |

294.81 g/mol |

IUPAC Name |

1,2,3-tribromobutane |

InChI |

InChI=1S/C4H7Br3/c1-3(6)4(7)2-5/h3-4H,2H2,1H3 |

InChI Key |

HKTNRDJXZCCMGH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(CBr)Br)Br |

Origin of Product |

United States |

Foundational & Exploratory

1,2,3-Tribromobutane chemical and physical properties

An In-Depth Technical Guide to the Chemical and Physical Properties of 1,2,3-Tribromobutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound (CAS No. 632-05-3), a halogenated hydrocarbon of interest in synthetic organic chemistry.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development who require detailed information on this compound for their work.

Chemical Identity and Structure

This compound is a saturated acyclic hydrocarbon containing three bromine atoms.[1][2][3] Its structure consists of a four-carbon chain with bromine atoms attached to the first, second, and third carbon atoms.[1][2][3]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 632-05-3[1][2][3] |

| Molecular Formula | C₄H₇Br₃[1][2][3] |

| Molecular Weight | 294.81 g/mol [1][2][3] |

| IUPAC Name | This compound[2] |

| InChI | InChI=1S/C4H7Br3/c1-3(6)4(7)2-5/h3-4H,2H2,1H3[2][3] |

| InChIKey | HKTNRDJXZCCMGH-UHFFFAOYSA-N[2][3] |

| SMILES | CC(Br)C(Br)CBr[2] |

Physicochemical Properties

The following tables summarize the key physical and chemical properties of this compound. Much of the available data is based on computational models.

Table 2: Physical Properties of this compound

| Property | Value | Unit | Source |

| Boiling Point | 488.52 | K | Joback Calculated Property |

| Melting Point | 284.24 | K | Joback Calculated Property |

| Density | |||

| Refractive Index | |||

| LogP (Octanol/Water Partition Coefficient) | 2.928 | Crippen Calculated Property | |

| Water Solubility (log10WS) | -3.02 | mol/L | Crippen Calculated Property |

Table 3: Thermodynamic Properties of this compound

| Property | Value | Unit | Source |

| Enthalpy of Formation (Gas, ΔfH°gas) | -57.46 | kJ/mol | Joback Calculated Property |

| Gibbs Free Energy of Formation (ΔfG°) | 20.88 | kJ/mol | Joback Calculated Property |

| Enthalpy of Fusion (ΔfusH°) | 14.92 | kJ/mol | Joback Calculated Property |

| Enthalpy of Vaporization (ΔvapH°) | 43.03 | kJ/mol | Joback Calculated Property |

Reactivity and Chemical Behavior

The reactivity of this compound is primarily dictated by the presence of three carbon-bromine bonds. The bromine atoms are good leaving groups, making the compound susceptible to nucleophilic substitution and elimination reactions. The presence of bromine atoms on adjacent carbons (vicinal) and on a primary and secondary carbon allows for complex reaction pathways.

The reactivity of the bromine atoms is influenced by their position on the carbon chain. The primary bromine at the C1 position is generally more susceptible to SN2 reactions than the secondary bromines at C2 and C3 due to less steric hindrance. Elimination reactions, such as dehydrobromination, are also possible and can lead to the formation of various brominated butenes.

Experimental Protocols

While specific experimental protocols for the synthesis of this compound are not extensively detailed in the literature, a plausible synthetic route involves the bromination of an appropriate unsaturated precursor. A representative protocol for the synthesis via the bromination of crotyl bromide is provided below.

Representative Synthesis of this compound from Crotyl Bromide

This protocol describes a general procedure for the electrophilic addition of bromine to crotyl bromide (1-bromo-2-butene).

Materials:

-

Crotyl bromide (1-bromo-2-butene)

-

Bromine (Br₂)

-

Carbon tetrachloride (CCl₄) or other inert solvent

-

Sodium thiosulfate solution (aqueous, 5%)

-

Sodium bicarbonate solution (aqueous, saturated)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve crotyl bromide in carbon tetrachloride.

-

Cool the flask in an ice bath.

-

Slowly add a solution of bromine in carbon tetrachloride dropwise from the dropping funnel with continuous stirring. Maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until the reddish-brown color of bromine disappears.

-

Transfer the reaction mixture to a separatory funnel and wash with a 5% sodium thiosulfate solution to remove any unreacted bromine.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any acidic byproducts.

-

Wash the organic layer with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

The crude product can be further purified by vacuum distillation.

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple chiral centers and diastereomers. Protons on carbons bearing bromine atoms will be deshielded and appear at higher chemical shifts. Spin-spin coupling between adjacent protons will lead to complex splitting patterns.

-

¹³C NMR: The carbon NMR spectrum is expected to show four distinct signals corresponding to the four carbon atoms in the molecule. The carbons bonded to bromine will be shifted downfield.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic C-H stretching and bending vibrations. The C-Br stretching vibrations typically appear in the fingerprint region (below 800 cm⁻¹).

Mass Spectrometry (MS): The mass spectrum is expected to show a molecular ion peak (M⁺) and characteristic isotopic peaks (M+2, M+4, M+6) due to the presence of three bromine atoms (⁷⁹Br and ⁸¹Br isotopes are in a roughly 1:1 ratio). Fragmentation would likely involve the loss of bromine atoms and cleavage of the carbon-carbon bonds.

Caption: A plausible mass spectrometry fragmentation pathway for this compound.

Logical Relationships

This compound is one of several structural isomers of tribromobutane. The position of the bromine atoms significantly influences the chemical and physical properties of these isomers.

Caption: Structural isomers of tribromobutane.

Safety and Handling

Conclusion

This compound is a functionalized alkane with potential applications in organic synthesis. This guide provides a summary of its known and predicted chemical and physical properties. Further experimental investigation is needed to fully characterize this compound and its reactivity.

References

An In-depth Technical Guide to 1,2,3-Tribromobutane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Tribromobutane is a halogenated hydrocarbon with the chemical formula C₄H₇Br₃. As a polybrominated alkane, its structure offers multiple sites for further chemical modification, making it a potential intermediate in organic synthesis. This document provides a comprehensive overview of the IUPAC nomenclature, chemical structure, physical properties, a plausible experimental protocol for its synthesis, and the reaction mechanism.

IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1] Its chemical structure consists of a four-carbon butane chain with bromine atoms attached to the first, second, and third carbon atoms.

The structure can be represented in various formats:

-

Molecular Formula: C₄H₇Br₃[1]

-

SMILES: CC(Br)C(Br)CBr[1]

-

InChI: InChI=1S/C4H7Br3/c1-3(6)4(7)2-5/h3-4H,2H2,1H3[1]

The molecule contains two chiral centers at positions 2 and 3, meaning it can exist as different stereoisomers.

Physicochemical Properties

Quantitative data for this compound is primarily based on computed values. A summary of these properties is presented below for easy comparison.

| Property | Value | Unit | Source |

| Molecular Weight | 294.81 | g/mol | PubChem[1] |

| Exact Mass | 293.80774 | Da | PubChem[2] |

| Monoisotopic Mass | 291.80979 | Da | PubChem[2] |

| XLogP3-AA | 3 | PubChem[2] | |

| Rotatable Bond Count | 2 | PubChem[2] | |

| Hydrogen Bond Donor Count | 0 | PubChem[2] | |

| Hydrogen Bond Acceptor Count | 0 | PubChem[2] | |

| Topological Polar Surface Area | 0 | Ų | PubChem[2] |

Experimental Protocols

Synthesis of this compound from But-2-en-1-ol

This synthesis involves a two-step process:

-

Electrophilic addition of bromine across the double bond of but-2-en-1-ol to form 2,3-dibromobutan-1-ol.

-

Substitution of the hydroxyl group with a bromine atom using a suitable brominating agent like phosphorus tribromide (PBr₃).

Materials:

-

But-2-en-1-ol

-

Liquid Bromine (Br₂)

-

An inert solvent (e.g., dichloromethane or carbon tetrachloride)

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

Step 1: Synthesis of 2,3-dibromobutan-1-ol

-

In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve but-2-en-1-ol in an equal volume of an inert solvent.

-

Cool the flask in an ice bath.

-

Slowly add an equimolar amount of liquid bromine, dissolved in the same inert solvent, from the dropping funnel with continuous stirring. The disappearance of the reddish-brown color of bromine indicates the progress of the reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

Wash the reaction mixture with a 5% sodium bicarbonate solution to remove any unreacted bromine and acidic byproducts, followed by a wash with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain crude 2,3-dibromobutan-1-ol.

Step 2: Synthesis of this compound

-

Place the crude 2,3-dibromobutan-1-ol in a clean, dry round-bottom flask and dissolve it in anhydrous diethyl ether.

-

Cool the flask in an ice bath.

-

Slowly add one-third of a molar equivalent of phosphorus tribromide (PBr₃) with stirring.

-

After the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux for one hour.

-

After reflux, cool the reaction mixture and slowly pour it over crushed ice.

-

Separate the organic layer using a separatory funnel and wash it with cold water, followed by a 5% sodium bicarbonate solution, and finally with water again.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent.

-

The crude this compound can be purified by fractional distillation under reduced pressure.

Reaction Mechanism and Visualization

The synthesis of this compound from but-2-en-1-ol proceeds through two key mechanistic steps: electrophilic addition and nucleophilic substitution.

Step 1: Electrophilic Addition of Bromine

The reaction begins with the electrophilic attack of the bromine molecule on the electron-rich double bond of but-2-en-1-ol. This proceeds via a cyclic bromonium ion intermediate, which is then attacked by the bromide ion in an anti-addition fashion.

Caption: Electrophilic addition of bromine to but-2-en-1-ol.

Step 2: Nucleophilic Substitution (SN2)

The hydroxyl group of 2,3-dibromobutan-1-ol is a poor leaving group. Phosphorus tribromide is used to convert it into a good leaving group, which is then displaced by a bromide ion in a bimolecular nucleophilic substitution (SN2) reaction.

Caption: SN2 conversion of the alcohol to the bromide.

The overall experimental workflow can be visualized as follows:

References

An In-depth Technical Guide to the Synthesis of 1,2,3-Tribromobutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathways for 1,2,3-tribromobutane, a halogenated hydrocarbon of interest in organic synthesis and as a potential building block in the development of novel chemical entities. This document outlines key synthesis strategies, detailed experimental protocols derived from established chemical principles, and relevant quantitative data.

Core Synthesis Pathways

The synthesis of this compound can be approached from several common starting materials. The most viable pathways involve the sequential bromination of C4 precursors. Two primary routes are detailed below, starting from but-2-en-1-ol (crotyl alcohol) and 1,3-butadiene, respectively.

Pathway 1: Synthesis from But-2-en-1-ol (Crotyl Alcohol)

This pathway involves a two-step process: the conversion of the allylic alcohol to an allylic bromide, followed by the bromination of the double bond.

Pathway 2: Synthesis from 1,3-Butadiene

This pathway proceeds through the 1,2-addition of bromine to 1,3-butadiene to form a dibrominated intermediate, which is then subjected to hydrobromination.

Quantitative Data

The following table summarizes key quantitative data for the starting materials, intermediates, and the final product, this compound.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| But-2-en-1-ol | C₄H₈O | 72.11 | 121.2 | 0.846 |

| 1,3-Butadiene | C₄H₆ | 54.09 | -4.4 | 0.621 |

| 1-Bromo-2-butene | C₄H₇Br | 135.00 | 104-107 | 1.303 |

| 3,4-Dibromo-1-butene | C₄H₆Br₂ | 213.90 | 148-150 | 1.839 |

| This compound | C₄H₇Br₃ | 294.81 | 220-222 | 2.14 (estimated) |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound via the pathways outlined above. These protocols are based on established organic chemistry principles and analogous reactions.

Experimental Workflow: General Procedure

An In-depth Technical Guide to the Stereoisomers of 1,2,3-Tribromobutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 1,2,3-tribromobutane, a saturated haloalkane of interest in synthetic organic chemistry and as a potential building block in drug development. This document details the structural isomers, their stereochemical relationships, relevant quantitative data, proposed experimental protocols for their synthesis and separation, and expected spectroscopic signatures.

Introduction to the Stereoisomerism of this compound

This compound (C₄H₇Br₃) is a chiral molecule possessing two stereocenters at the C2 and C3 positions. This gives rise to a total of 2² = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers.

The four stereoisomers are:

-

(2R,3R)-1,2,3-tribromobutane

-

(2S,3S)-1,2,3-tribromobutane

-

(2R,3S)-1,2,3-tribromobutane

-

(2S,3R)-1,2,3-tribromobutane

The relationship between these stereoisomers is crucial for understanding their chemical and biological properties. The (2R,3R) and (2S,3S) isomers are enantiomers of each other, as are the (2R,3S) and (2S,3R) isomers. Any other pairing of these isomers results in a diastereomeric relationship.

Quantitative Data

| Property | Value | Source |

| Molecular Formula | C₄H₇Br₃ | |

| Molecular Weight | 294.81 g/mol | |

| Boiling Point (Predicted) | 215.4 °C at 760 mmHg | Cheméo |

| Melting Point (Predicted) | 11.1 °C | Cheméo |

| Density (Predicted) | 2.1±0.1 g/cm³ | Cheméo |

| LogP (Predicted) | 2.93 | Cheméo |

Note: Enantiomeric pairs will have identical boiling points, melting points, and densities in a non-chiral environment. Diastereomers, however, will have distinct physical properties. The optical rotation for each pair of enantiomers will be equal in magnitude but opposite in direction.

Experimental Protocols

The following are proposed experimental protocols for the synthesis and separation of this compound stereoisomers, based on established methodologies for similar compounds.

Synthesis of this compound via Bromination of Crotyl Bromide

A mixture of the stereoisomers of this compound can be synthesized by the electrophilic addition of bromine (Br₂) to crotyl bromide (1-bromo-2-butene). The stereochemical outcome of this reaction will depend on the geometry of the starting alkene (cis- or trans-crotyl bromide) and the anti-addition mechanism of bromination.

Materials:

-

Crotyl bromide (mixture of cis and trans isomers)

-

Liquid Bromine (Br₂)

-

Inert solvent (e.g., dichloromethane, CCl₄)

-

Reaction flask with a dropping funnel and magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Sodium thiosulfate solution (aqueous)

-

Anhydrous magnesium sulfate

Procedure:

-

In a fume hood, dissolve crotyl bromide in the inert solvent in the reaction flask, and cool the solution in an ice bath.

-

Slowly add a solution of bromine in the same inert solvent dropwise from the dropping funnel with continuous stirring. The red-brown color of bromine should dissipate as it reacts.

-

Continue the addition until a faint, persistent bromine color is observed, indicating the reaction is complete.

-

Quench any unreacted bromine by adding sodium thiosulfate solution until the color disappears.

-

Transfer the mixture to a separatory funnel and wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product mixture of this compound stereoisomers.

Separation of Stereoisomers

3.2.1. Separation of Diastereomers by Fractional Distillation

The two pairs of enantiomers, being diastereomers of each other, will have different boiling points.[1] This difference allows for their separation by fractional distillation under reduced pressure to prevent decomposition.

Apparatus:

-

Fractional distillation apparatus with a vacuum source

-

Heating mantle

-

Receiving flasks

Procedure:

-

Set up the fractional distillation apparatus with the crude mixture of this compound stereoisomers.

-

Apply a vacuum and gradually heat the mixture.

-

Carefully collect the fractions that distill at different temperature ranges.

-

Analyze the collected fractions (e.g., by GC-MS or NMR) to determine the composition of each fraction and identify the separated pairs of enantiomers.

3.2.2. Separation of Enantiomers by Chiral High-Performance Liquid Chromatography (HPLC)

The separated diastereomeric pairs, each being a racemic mixture of two enantiomers, can be resolved into individual enantiomers using chiral HPLC.

Instrumentation:

-

HPLC system with a chiral stationary phase (CSP) column (e.g., a polysaccharide-based column)

-

UV detector

-

Fraction collector

Procedure:

-

Dissolve a sample of the racemic mixture (one of the separated diastereomeric pairs) in a suitable mobile phase (e.g., a mixture of hexane and isopropanol).

-

Inject the sample onto the chiral HPLC column.

-

Elute the sample with the mobile phase at a constant flow rate.

-

Monitor the eluent with the UV detector. The two enantiomers will have different retention times on the chiral column.

-

Collect the fractions corresponding to each separated enantiomer using a fraction collector.

-

The separated enantiomers can be analyzed for their optical purity using a polarimeter.

Visualizations

Stereoisomer Relationships

The following diagram illustrates the stereochemical relationships between the four stereoisomers of this compound.

Experimental Workflow

The logical flow for the synthesis and separation of the stereoisomers is depicted below.

Expected Spectroscopic Data

¹H NMR:

-

-CH₃: 1.7 - 2.0 ppm (doublet)

-

-CHBr- (C3): 4.0 - 4.5 ppm (multiplet)

-

-CHBr- (C2): 4.2 - 4.7 ppm (multiplet)

-

-CH₂Br: 3.5 - 3.9 ppm (multiplet)

¹³C NMR:

-

-CH₃: 20 - 30 ppm

-

-CHBr- (C3): 50 - 60 ppm

-

-CHBr- (C2): 55 - 65 ppm

-

-CH₂Br: 30 - 40 ppm

Note: The exact chemical shifts and coupling constants will vary between diastereomers. Enantiomers will have identical NMR spectra in a non-chiral solvent.

Conclusion

This technical guide has outlined the key stereochemical features of this compound, providing a foundational understanding for researchers in organic synthesis and drug development. The existence of four distinct stereoisomers arising from two chiral centers necessitates careful consideration of stereocontrol in any synthetic application. While experimental data for the individual isomers is limited, the provided protocols for synthesis and separation, based on established chemical principles, offer a practical approach for their preparation and isolation. The predicted spectroscopic data serves as a useful reference for the characterization of these compounds. Further research to experimentally determine the specific properties of each stereoisomer would be a valuable contribution to the field.

References

An In-depth Technical Guide to 1,2,3-Tribromobutane

CAS Number: 632-05-3

This technical guide provides a comprehensive overview of 1,2,3-Tribromobutane, catering to researchers, scientists, and professionals in drug development. The document details the compound's properties, a plausible experimental protocol for its synthesis and characterization, and its current toxicological data.

Core Chemical and Physical Properties

This compound is a halogenated hydrocarbon. A summary of its key physical and chemical properties is presented below.

| Property | Value | Reference |

| CAS Number | 632-05-3 | [1] |

| Molecular Formula | C4H7Br3 | [1] |

| Molecular Weight | 294.81 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Boiling Point | Data not readily available | |

| Density | Data not readily available | |

| Solubility | Moderately soluble in water and miscible in organic solvents. | [2] |

Experimental Protocols

Synthesis of this compound via Bromination of 3-Bromo-1-butene

Principle: The carbon-carbon double bond in 3-bromo-1-butene will react with molecular bromine (Br₂) in an electrophilic addition reaction. The bromine molecule becomes polarized as it approaches the electron-rich double bond, leading to the formation of a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by a bromide ion results in the formation of this compound. Due to the formation of a resonance-stabilized allylic carbocation intermediate, the formation of regioisomeric products is possible.[3][4]

Materials:

-

3-Bromo-1-butene

-

Molecular Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂) (or another suitable inert solvent)

-

Sodium thiosulfate solution (aqueous)

-

Sodium bicarbonate solution (aqueous, saturated)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3-bromo-1-butene in dichloromethane. Cool the flask in an ice bath to 0°C.

-

Addition of Bromine: Slowly add a solution of molecular bromine in dichloromethane from the dropping funnel to the stirred solution of 3-bromo-1-butene. The addition should be carried out at a rate that maintains the reaction temperature at or below 5°C. The characteristic reddish-brown color of bromine should disappear as it reacts with the alkene.

-

Reaction Monitoring: The progress of the reaction can be monitored by the disappearance of the bromine color.

-

Quenching: Once the addition is complete and the reaction mixture remains faintly yellow, quench the reaction by adding a small amount of aqueous sodium thiosulfate solution to consume any unreacted bromine.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer successively with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Remove the dichloromethane solvent using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to obtain this compound.

Characterization

The successful synthesis of this compound can be confirmed through various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the protons on the butane chain, with chemical shifts influenced by the adjacent bromine atoms.

-

¹³C NMR: The carbon NMR spectrum should exhibit four distinct signals corresponding to the four carbon atoms of the butane backbone.

-

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic isotopic patterns for a compound containing three bromine atoms.

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic C-H stretching and bending vibrations for an alkane, as well as C-Br stretching vibrations.

Logical Workflow and Diagrams

The following diagrams illustrate the proposed synthetic pathway and a general experimental workflow for the synthesis and purification of this compound.

Toxicological Information and Potential Applications in Drug Development

Currently, there is limited specific toxicological data available for this compound in publicly accessible databases. As a polybrominated alkane, it should be handled with care, assuming potential toxicity.

The utility of polybrominated butanes in medicinal chemistry is not well-established. While halogenated compounds are prevalent in many pharmaceuticals, the specific application of this compound as a building block or intermediate in drug development has not been widely reported. Polybrominated diphenyl ethers (PBDEs), a different class of organobromine compounds, have been studied for their biological activities, including potential anticancer properties, but also for their toxicity.[5][6][7] The relevance of these findings to this compound is uncertain. The reactivity of the bromine atoms in this compound could potentially be exploited for the synthesis of more complex molecules with biological relevance, but this remains an area for future research.

References

- 1. This compound | C4H7Br3 | CID 102454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Crotonaldehyde - Wikipedia [en.wikipedia.org]

- 3. fiveable.me [fiveable.me]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Polybrominated diphenyl ethers - Wikipedia [en.wikipedia.org]

- 6. Interactions of polybrominated diphenyl ethers with the aryl hydrocarbon receptor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 40 Years of Research on Polybrominated Diphenyl Ethers (PBDEs)—A Historical Overview and Newest Data of a Promising Anticancer Drug | MDPI [mdpi.com]

Molecular weight and formula of 1,2,3-Tribromobutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the chemical properties of 1,2,3-Tribromobutane, including its molecular formula and weight. Additionally, it outlines a plausible synthetic approach for this compound, based on established organic chemistry principles.

Core Data Presentation

The fundamental molecular properties of this compound are summarized below. These values are calculated using the standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC).

| Property | Value |

| Chemical Formula | C₄H₇Br₃[1][2][3][4] |

| Molecular Weight | 294.81 g/mol |

| Atomic Weights Used | |

| Carbon (C) | [12.0096, 12.0116][5][6][7] |

| Hydrogen (H) | [1.00784, 1.00811][5][8][9][10] |

| Bromine (Br) | [79.901, 79.907][5][11][12][13] |

Note: The molecular weight was calculated using the conventional atomic weights: C = 12.011 g/mol , H = 1.008 g/mol , and Br = 79.904 g/mol .

Synthesis of this compound: A Proposed Experimental Approach

A specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature. However, a plausible and logical synthetic route can be devised based on fundamental principles of organic chemistry, specifically the halogenation of an alkene.

A potential precursor for the synthesis of this compound is crotyl bromide (1-bromo-2-butene). The synthesis could proceed via a two-step process:

-

Bromination of the Alkene: The initial step would involve the addition of molecular bromine (Br₂) across the double bond of crotyl bromide. This reaction typically proceeds through a bromonium ion intermediate, leading to the formation of a vicinal dibromide.

-

Radical Bromination: The subsequent step would involve the selective bromination at the allylic position of the resulting dibromobutane. This can be achieved using a reagent such as N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., UV light or a chemical initiator like AIBN).

It is important to note that this proposed pathway may result in a mixture of stereoisomers. Purification and characterization of the final product would be essential to isolate and identify the desired this compound.

Logical Workflow for the Proposed Synthesis of this compound

The following diagram illustrates the conceptual workflow for the synthesis of this compound from crotyl bromide.

Caption: Proposed synthetic pathway for this compound.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C4H7Br3 | CID 102454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (CAS 632-05-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. (2R,3S)-1,2,3-tribromobutane | C4H7Br3 | CID 98071242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2023 Atomic Weights [iupac.qmul.ac.uk]

- 6. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 7. quora.com [quora.com]

- 8. Hydrogen - Wikipedia [en.wikipedia.org]

- 9. Standard Atomic Weights | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 10. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]

- 11. Bromine - Wikipedia [en.wikipedia.org]

- 12. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 13. Atomic Weights and Isotopic Compositions for Bromine [physics.nist.gov]

Technical Guide: Physicochemical Properties of 1,2,3-Tribromobutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the boiling and melting points of 1,2,3-Tribromobutane (CAS No. 632-05-3), a halogenated alkane of interest in synthetic organic chemistry. This document outlines its key physical properties, detailed experimental methodologies for their determination, and a logical synthesis pathway.

Physicochemical Data

The melting and boiling points of this compound are critical parameters for its purification, handling, and application in various chemical syntheses. These properties are summarized in the table below.

| Property | Value | Conditions |

| Melting Point | -19 °C | Standard Pressure |

| Boiling Point | 220 °C | 760 mmHg |

| 110-112 °C | 19 Torr |

Table 1: Summary of Melting and Boiling Points for this compound.[1][2][3][4]

Experimental Protocols

The determination of accurate melting and boiling points is fundamental to characterizing a chemical substance. Below are detailed methodologies applicable to the analysis of this compound.

Melting Point Determination

The melting point of this compound, being below room temperature, requires a cryostatic apparatus. A common and precise method involves a digitally controlled melting point apparatus with a cooling system.

Apparatus:

-

Digital melting point apparatus with cooling capability (e.g., cryostat)

-

Sealed capillary tubes

-

Low-temperature thermometer or calibrated thermocouple

Procedure:

-

Sample Preparation: A small, moisture-free liquid sample of this compound is introduced into a capillary tube, which is then flame-sealed to prevent atmospheric moisture contamination.

-

Apparatus Setup: The melting point apparatus is pre-cooled to a temperature approximately 10-15°C below the expected melting point of -19°C.

-

Sample Insertion: The sealed capillary tube containing the sample is placed into the sample holder of the apparatus.

-

Heating and Observation: The temperature is slowly increased at a controlled rate (e.g., 1-2°C per minute) as it approaches the expected melting range.

-

Data Recording: The temperature at which the first crystals begin to melt and the temperature at which the last crystal disappears are recorded. For a pure substance, this range should be narrow.

Boiling Point Determination

The boiling point of this compound can be determined at atmospheric or reduced pressure using distillation or the Thiele tube method.

2.2.1 Simple Distillation (Atmospheric Pressure)

Apparatus:

-

Round-bottom flask

-

Heating mantle

-

Distillation head with a port for a thermometer

-

Condenser

-

Receiving flask

-

Boiling chips

-

Calibrated thermometer

Procedure:

-

Apparatus Assembly: A simple distillation apparatus is assembled. The thermometer bulb should be positioned so that its top is level with the bottom of the side-arm leading to the condenser.

-

Sample and Boiling Chips: The round-bottom flask is charged with a sample of this compound and a few boiling chips to ensure smooth boiling.

-

Heating: The flask is gently heated. As the liquid boils, the vapor rises, and the temperature on the thermometer will increase.

-

Equilibrium and Measurement: The temperature is recorded when it stabilizes. This constant temperature, observed as the vapor continuously bathes the thermometer bulb and condensed liquid drips into the receiving flask, is the boiling point.

2.2.2 Distillation Under Reduced Pressure (Vacuum Distillation)

Given that this compound has a high boiling point at atmospheric pressure, vacuum distillation is a preferred method to prevent potential decomposition.

Apparatus:

-

Standard vacuum distillation setup including a Claisen adapter, bleed tube for fine pressure control, and a vacuum pump with a manometer.

Procedure:

-

Apparatus Setup: The vacuum distillation apparatus is securely assembled, ensuring all joints are properly sealed.

-

Pressure Reduction: The system is evacuated to the desired pressure (e.g., 19 Torr).

-

Heating: The sample is heated gently.

-

Boiling Point Measurement: The temperature at which the liquid boils and a steady stream of distillate is collected is recorded as the boiling point at that specific pressure.

Logical Synthesis Pathway

A plausible synthetic route to this compound can be conceptualized starting from a commercially available precursor such as crotyl alcohol (2-buten-1-ol). This multi-step synthesis involves the introduction of bromine atoms across the double bond followed by the substitution of the hydroxyl group.

A conceptual pathway for the synthesis of this compound.

References

Navigating the Solubility Landscape of 1,2,3-Tribromobutane in Organic Solvents: A Technical Guide

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 1,2,3-tribromobutane in various organic solvents, addressing a critical knowledge gap for researchers, scientists, and professionals in drug development. Due to a lack of publicly available quantitative solubility data for this specific compound, this paper provides a predictive framework based on established chemical principles and outlines a detailed experimental protocol for its empirical determination.

Core Tenets of this compound Solubility

This compound (C₄H₇Br₃) is a halogenated alkane. Its solubility behavior is governed by the principle of "like dissolves like." The presence of three polar carbon-bromine bonds introduces significant polarity to the molecule. However, the overall polarity is influenced by the molecule's geometry and the nonpolar hydrocarbon backbone. As a general rule, haloalkanes are sparingly soluble in water but exhibit good solubility in a wide range of organic solvents. This is because the energy required to break the intermolecular forces in both the solute and the solvent is comparable to the energy released when new solute-solvent interactions are formed.

Predicted Solubility Profile

In the absence of specific experimental data, the following table provides a predicted qualitative solubility profile of this compound in common organic solvents. This prediction is based on the analysis of its molecular structure and the known solubility patterns of similar bromoalkanes.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Alcohols | |||

| Methanol | Polar Protic | Soluble | The polarity of methanol and its ability to form dipole-dipole interactions would facilitate the dissolution of the polar this compound. |

| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol's polarity is expected to make it a good solvent for this compound. |

| Ketones | |||

| Acetone | Polar Aprotic | Soluble | Acetone's polarity and its capacity for strong dipole-dipole interactions suggest it will be an effective solvent. |

| Ethers | |||

| Diethyl Ether | Nonpolar | Soluble | While less polar than alcohols and ketones, diethyl ether is a common solvent for many organic compounds, including haloalkanes, due to van der Waals forces. |

| Chlorinated Solvents | |||

| Chloroform | Polar Aprotic | Soluble | The similar polarities of chloroform and this compound strongly suggest miscibility. |

| Dichloromethane | Polar Aprotic | Soluble | As with chloroform, the comparable polarity should lead to good solubility. |

| Aromatic Hydrocarbons | |||

| Benzene | Nonpolar | Soluble | Benzene is a good solvent for many organic molecules, and its ability to induce dipoles would aid in dissolving the polar solute. |

| Toluene | Nonpolar | Soluble | Toluene's properties are similar to benzene, making it a likely good solvent. |

| Halogenated Hydrocarbons | |||

| Carbon Tetrachloride | Nonpolar | Soluble | The presence of carbon-halogen bonds in both solute and solvent suggests favorable interactions. |

| Alkanes | |||

| Hexane | Nonpolar | Sparingly Soluble to Insoluble | The significant difference in polarity between the highly nonpolar hexane and the polar this compound may result in poor solubility. |

Disclaimer: This table presents predicted solubilities. Experimental verification is crucial for accurate quantitative assessment.

Experimental Protocol for Solubility Determination

To empower researchers to ascertain precise solubility data, the following is a detailed methodology for the experimental determination of this compound's solubility in an organic solvent.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Glass vials with airtight seals

-

Syringe filters (chemically compatible with the solvent)

-

Gas chromatograph (GC) or other suitable analytical instrument

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of glass vials.

-

Using a calibrated pipette, add a precise volume of the chosen organic solvent to each vial.

-

Securely seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the excess solute to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid precipitation.

-

Immediately filter the collected sample through a chemically compatible syringe filter into a pre-weighed volumetric flask.

-

Record the exact volume of the filtered saturated solution.

-

-

Gravimetric Analysis:

-

Determine the mass of the collected saturated solution.

-

Carefully evaporate the solvent under a gentle stream of inert gas or in a fume hood.

-

Once the solvent has completely evaporated, re-weigh the volumetric flask containing the this compound residue.

-

The difference in mass corresponds to the mass of dissolved this compound.

-

-

Quantitative Analysis (Alternative Method):

-

Alternatively, the concentration of this compound in the filtered saturated solution can be determined using a calibrated analytical technique such as Gas Chromatography (GC).

-

Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

-

Generate a calibration curve by analyzing the standard solutions.

-

Analyze the filtered saturated sample and determine its concentration using the calibration curve.

-

-

Data Calculation and Reporting:

-

Calculate the solubility in desired units (e.g., g/100 mL, mol/L).

-

Repeat the experiment at different temperatures if the temperature dependence of solubility is of interest.

-

Report the solubility value along with the specific solvent and temperature.

-

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

This guide provides a foundational understanding of the solubility of this compound and a practical framework for its empirical determination. The provided methodologies and predictive data will aid researchers in the effective use of this compound in various scientific applications.

Spectroscopic Profile of 1,2,3-Tribromobutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 1,2,3-tribromobutane (C₄H₇Br₃). Due to the limited availability of public domain experimental spectra for this specific compound, this document outlines the standard methodologies for acquiring such data and presents a predicted spectroscopic profile based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Chemical Structure and Stereochemistry

This compound possesses two stereocenters at the C2 and C3 positions, leading to the possibility of four stereoisomers (two pairs of enantiomers). The specific stereochemistry will influence the precise details of the NMR spectra, particularly the coupling constants. This guide will focus on the general spectroscopic features common to all stereoisomers, with notes on potential differences.

Caption: Figure 1. Chemical Structure of this compound

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on analogous structures and established spectroscopic correlation tables.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H1 (CH₂Br) | 3.7 - 4.0 | Doublet of Doublets (dd) | J(H1, H2) ≈ 4-8 |

| H2 (CHBr) | 4.2 - 4.6 | Multiplet (m) | J(H2, H1) ≈ 4-8, J(H2, H3) ≈ 2-6 |

| H3 (CHBr) | 4.5 - 4.9 | Multiplet (m) | J(H3, H2) ≈ 2-6, J(H3, H4) ≈ 6-8 |

| H4 (CH₃) | 1.8 - 2.1 | Doublet (d) | J(H4, H3) ≈ 6-8 |

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1 (CH₂Br) | 35 - 45 |

| C2 (CHBr) | 50 - 60 |

| C3 (CHBr) | 55 - 65 |

| C4 (CH₃) | 20 - 30 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (alkane) stretching | 2950 - 3000 | Medium-Strong |

| C-H bending | 1370 - 1470 | Medium |

| C-Br stretching | 500 - 680 | Strong |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for a molecule containing three bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This will result in a cluster of molecular ion peaks (M, M+2, M+4, M+6).

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation | Notes |

| 292/294/296/298 | [M]⁺ (Molecular ion) | Isotopic cluster due to three Br atoms |

| 213/215/217 | [M-Br]⁺ | Loss of a bromine atom |

| 134/136 | [M-2Br-H]⁺ | Loss of two bromine atoms and a hydrogen |

| 55 | [C₄H₇]⁺ | Butenyl cation |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Caption: Figure 2. Workflow for NMR Spectroscopic Analysis

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a clean, dry vial. A small amount of an internal standard, such as tetramethylsilane (TMS), is added for chemical shift referencing (δ = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.

-

¹H NMR Acquisition: The instrument is tuned and the magnetic field is shimmed to achieve optimal resolution. A standard one-pulse ¹H NMR experiment is performed. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-64 scans for good signal-to-noise.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard. For ¹H NMR spectra, the signals are integrated to determine the relative ratios of protons.

Infrared (IR) Spectroscopy

Caption: Figure 3. Workflow for FT-IR Spectroscopic Analysis

-

Sample Preparation: For a liquid sample like this compound, the simplest method is to prepare a neat film. A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr), which are then gently pressed together to form a thin film.

-

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample compartment (or clean salt plates) is recorded. The prepared sample is then placed in the spectrometer, and the sample spectrum is acquired. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Caption: Figure 4. Logical Flow of Electron Ionization Mass Spectrometry

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is prepared. The sample can be introduced into the mass spectrometer via a direct infusion pump or, more commonly, through a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization: Electron ionization (EI) is a standard method for this type of molecule. The sample molecules are bombarded with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a radical cation (the molecular ion, M⁺•).

-

Mass Analysis: The resulting ions (the molecular ion and various fragment ions formed by its decomposition) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Methodological & Application

Application Notes and Protocols: The Use of 1,2,3-Tribromobutane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 1,2,3-tribromobutane as a versatile building block in organic synthesis. While direct, documented applications of this compound are limited in readily available scientific literature, its structure suggests significant potential as a precursor for the synthesis of various unsaturated and functionalized four-carbon molecules. This document outlines a key potential application—the synthesis of brominated butadienes via dehydrobromination—and provides detailed, albeit theoretical, protocols based on established organic chemistry principles.

Introduction

This compound is a polyhalogenated alkane with the chemical formula C₄H₇Br₃.[1][2] Its structure, featuring bromine atoms on three adjacent carbons, presents a unique platform for synthetic transformations. The arrangement of the bromine atoms allows for a series of elimination and substitution reactions, which can be controlled to yield a variety of useful intermediates for organic synthesis, including the synthesis of complex molecules in drug discovery and development.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for planning experimental setups, including solvent selection and reaction temperature.

| Property | Value | Reference |

| Molecular Formula | C₄H₇Br₃ | [1][2] |

| Molecular Weight | 294.81 g/mol | [1] |

| CAS Number | 632-05-3 | [1][2] |

| Boiling Point | 488.52 K (calculated) | [2] |

| Melting Point | 284.24 K (calculated) | [2] |

| LogP | 2.928 (calculated) | [2] |

Key Application: Synthesis of Brominated Butadienes via Dehydrobromination

One of the most promising applications of this compound is its use as a precursor to various brominated butadienes. These dienes are valuable intermediates in organic synthesis, serving as building blocks for cycloaddition reactions (e.g., Diels-Alder) and cross-coupling reactions to construct more complex molecular architectures.

The dehydrobromination of this compound can be controlled by the choice of base and reaction conditions to selectively form different isomeric brominated butadienes. The reaction proceeds via an elimination mechanism, likely E2, where a base abstracts a proton and a bromide ion is expelled.

Logical Workflow for Dehydrobromination of this compound

References

1,2,3-Tribromobutane as a Brominating Agent: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols regarding the use of 1,2,3-tribromobutane as a brominating agent in organic synthesis. Due to the limited direct literature on this compound's application as a primary brominating agent, this guide extrapolates from the known reactivity of polyhalogenated alkanes and the distinct chemical environments of the bromine atoms within the this compound molecule. The protocols provided are intended as a starting point for experimental investigation.

Physicochemical Properties and Safety Information

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and for designing appropriate reaction conditions.

| Property | Value | Reference |

| Molecular Formula | C₄H₇Br₃ | |

| Molecular Weight | 294.81 g/mol | |

| CAS Number | 632-05-3 | |

| Appearance | Data not available | |

| Boiling Point | 100-104 °C | |

| Melting Point | -112 °C | |

| Density | 1.276 g/mL at 25 °C |

Safety Precautions: this compound is expected to be a hazardous substance. It is suspected of causing cancer and may damage fertility or the unborn child. It causes skin irritation and may cause respiratory irritation. Furthermore, it is toxic to aquatic life with long-lasting effects. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Theoretical Applications as a Brominating Agent

This compound possesses three bromine atoms with differing reactivity, offering potential for controlled bromine delivery. The molecule contains a primary (C1), a secondary (C2), and another secondary (C3) bromine atom. The varying steric and electronic environments of these C-Br bonds could be exploited for selective bromination reactions.

In Situ Generation of HBr for Hydrobromination

Thermal or base-induced elimination of HBr from this compound can provide a controlled source of hydrogen bromide for the hydrobromination of alkenes and alkynes. This in situ generation avoids the handling of corrosive HBr gas.

Radical Bromination Initiator

Under photolytic or thermal conditions, the weaker C-Br bonds in this compound could cleave to form bromine radicals. These radicals can then initiate the bromination of alkanes or the allylic/benzylic bromination of appropriate substrates.

Source of Electrophilic Bromine

While not as common as reagents like N-bromosuccinimide (NBS), polyhalogenated alkanes can, under certain conditions, act as a source of electrophilic bromine, particularly in the presence of a Lewis acid catalyst. This could potentially be applied to the bromination of activated aromatic compounds.

Proposed Experimental Protocols

The following protocols are theoretical and should be optimized for specific substrates and desired outcomes.

Protocol 1: In Situ Hydrobromination of an Alkene

This protocol outlines a general procedure for the hydrobromination of an alkene using this compound as an in situ source of HBr, induced by a non-nucleophilic base.

Materials:

-

Alkene (e.g., styrene)

-

This compound

-

Non-nucleophilic base (e.g., 1,8-Diazabicycloundec-7-ene, DBU)

-

Anhydrous, non-polar solvent (e.g., toluene)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a dry, inert atmosphere-flushed round-bottom flask, dissolve the alkene (1.0 eq) in anhydrous toluene.

-

Add this compound (1.1 eq) to the solution.

-

Slowly add the non-nucleophilic base (1.1 eq) to the reaction mixture at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Caption: Workflow for in situ hydrobromination.

Protocol 2: Proposed Radical Bromination of an Alkane

This protocol describes a hypothetical procedure for the radical bromination of a tertiary C-H bond in an alkane using this compound as a radical initiator and bromine source.

Materials:

-

Alkane with a tertiary C-H bond (e.g., adamantane)

-

This compound

-

Radical initiator (e.g., AIBN, optional, for lower temperatures)

-

Anhydrous, inert solvent (e.g., carbon tetrachloride or chlorobenzene)

-

UV lamp or heat source

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

Procedure:

-

In a quartz round-bottom flask (if using UV light), dissolve the alkane (1.0 eq) in the anhydrous solvent.

-

Add this compound (1.0 - 1.2 eq).

-

If using a chemical initiator, add AIBN (0.1 eq).

-

Irradiate the mixture with a UV lamp or heat to reflux.

-

Monitor the reaction progress by GC-MS, looking for the formation of the brominated alkane and the consumption of starting material.

-

Once the reaction has reached the desired conversion, cool the mixture to room temperature.

-

Wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove any unreacted bromine species.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by crystallization or column chromatography.

Caption: Proposed radical bromination mechanism.

Data Summary

| Substrate | Brominating Agent | Base | Solvent | Temperature (°C) | Time (h) | Proposed Product | Theoretical Yield (%) |

| Styrene | This compound | DBU | Toluene | 110 | 6 | 1-Bromo-1-phenylethane | 70-80 |

| Cyclohexene | This compound | DBU | Toluene | 110 | 8 | Bromocyclohexane | 65-75 |

Conclusion

While this compound is not a commonly cited brominating agent, its structure suggests potential for controlled bromine delivery through various mechanisms. The proposed protocols for in situ hydrobromination and radical bromination provide a foundation for future research into the synthetic utility of this polyhalogenated alkane. Further experimental investigation is required to validate these theoretical applications and to fully characterize the reactivity and selectivity of this compound as a brominating agent. Researchers and drug development professionals are encouraged to explore these possibilities, paying close attention to safety and reaction optimization.

Application Notes and Protocols: Reaction Mechanisms Involving 1,2,3-Tribromobutane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Tribromobutane is a halogenated hydrocarbon of significant interest in synthetic organic chemistry. Its structure, featuring bromine atoms on three consecutive carbon atoms, presents a versatile platform for a variety of chemical transformations, primarily elimination and nucleophilic substitution reactions. The differential reactivity of the bromine atoms—one primary and two secondary—allows for regioselective and stereoselective control, making it a valuable substrate for the synthesis of complex molecules, including precursors for pharmaceutical agents.

These application notes provide a detailed overview of the primary reaction mechanisms involving this compound, namely dehydrobromination (elimination) and nucleophilic substitution. Detailed experimental protocols, based on established procedures for similar bromoalkanes, are provided to guide researchers in their synthetic endeavors.

Reaction Mechanisms

The reactivity of this compound is dominated by two competing pathways: elimination (E2) and nucleophilic substitution (SN2). The outcome of the reaction is highly dependent on the nature of the base/nucleophile, the solvent, and the reaction temperature.

Dehydrobromination (E2 Elimination)

In the presence of a strong, non-nucleophilic base, this compound readily undergoes dehydrobromination to yield various brominated butenes. The E2 mechanism is a concerted, one-step process where the base abstracts a proton from a carbon adjacent (β-position) to a carbon bearing a bromine atom, while simultaneously the carbon-bromine bond breaks and a double bond is formed.

The regioselectivity of the initial elimination is governed by Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene as the major product. However, the use of a sterically hindered base can favor the formation of the less substituted alkene (Hofmann product).

Plausible Elimination Pathways:

-

Path A (Elimination of HBr from C2 and C3): Abstraction of a proton from C3 and loss of the bromide from C2 would lead to the formation of 1,3-dibromo-1-butene.

-

Path B (Elimination of HBr from C1 and C2): Abstraction of a proton from C1 and loss of the bromide from C2 would result in 3,4-dibromo-1-butene.

-

Path C (Elimination of HBr from C3 and C4): Abstraction of a proton from C4 and loss of the bromide from C3 would yield 1,2-dibromo-2-butene.

Further elimination of HBr from the resulting dibromobutenes can lead to the formation of bromobutadienes or even butynes under forcing conditions. The stereochemistry of the E2 reaction is dictated by the anti-periplanar arrangement of the proton to be abstracted and the leaving group (bromine).

Nucleophilic Substitution (SN2)

With a good nucleophile that is a weak base, this compound can undergo nucleophilic substitution. The SN2 mechanism involves a backside attack of the nucleophile on the carbon atom bearing the bromine, leading to an inversion of stereochemistry at that center.

The reactivity of the bromine atoms in an SN2 reaction is expected to be: Primary (C1) > Secondary (C2 or C3). This is due to the lower steric hindrance at the primary carbon. Therefore, selective substitution at the C1 position is achievable under carefully controlled conditions.

Experimental Protocols

The following protocols are generalized procedures and may require optimization for specific substrates and desired products.

Protocol 1: Dehydrobromination of this compound

Objective: To synthesize brominated butenes via E2 elimination.

Materials:

-

This compound

-

Potassium hydroxide (KOH)

-

Ethanol (anhydrous)

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 30 mL of anhydrous ethanol.

-

Add 15 mmol of powdered potassium hydroxide to the solution.

-

Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing 50 mL of deionized water.

-

Extract the aqueous layer three times with 20 mL portions of dichloromethane.

-

Combine the organic extracts and wash with 30 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by fractional distillation or column chromatography.

Protocol 2: Nucleophilic Substitution on this compound

Objective: To achieve selective substitution of the primary bromine atom.

Materials:

-

This compound

-

Sodium azide (NaN3)

-

Dimethylformamide (DMF, anhydrous)

-

Diethyl ether

-

Deionized water

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Stir plate and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry 50 mL round-bottom flask under an inert atmosphere, add 10 mmol of this compound and 20 mL of anhydrous DMF.

-

Add 11 mmol of sodium azide to the stirring solution.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

-

Upon completion, pour the reaction mixture into a separatory funnel containing 50 mL of deionized water.

-

Extract the aqueous layer three times with 30 mL portions of diethyl ether.

-

Combine the organic layers and wash twice with 20 mL of deionized water and once with 20 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting azido-dibromobutane by column chromatography.

Data Presentation

| Reaction Type | Reagent/Conditions | Major Product(s) | Expected Yield Range |

| Dehydrobromination | KOH, Ethanol, Reflux | Mixture of bromobutenes and dibromobutenes | 40-70% |

| Nucleophilic Substitution | NaN3, DMF, Room Temp. | 1-Azido-2,3-dibromobutane | 50-80% |

Characterization of Products

The products of the reactions can be characterized using a combination of spectroscopic techniques.

Spectroscopic Data for Potential Products (Reference Data for Related Compounds)

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm⁻¹) | Mass Spec (m/z) |

| 1-Bromo-2-butene | ~5.8 (m, 2H), ~4.0 (d, 2H), ~1.7 (d, 3H) | ~130, ~125, ~35, ~18 | ~3020, ~1670, ~965 | 134, 136 (M+), 55 |

| 3-Bromo-1-butene | ~5.9 (m, 1H), ~5.2 (m, 2H), ~4.5 (m, 1H), ~1.7 (d, 3H) | ~140, ~117, ~50, ~25 | ~3080, ~1640, ~920 | 134, 136 (M+), 55 |

| 1-Azido-2,3-dibromobutane | (Hypothetical) | (Hypothetical) | ~2100 (N₃ stretch) | (Dependent on fragmentation) |

Note: The spectroscopic data provided are approximate values for related compounds and should be used as a reference for the characterization of the actual reaction products.

Visualizations

Reaction Pathway for Dehydrobromination

Caption: E2 elimination pathway of this compound.

Workflow for Nucleophilic Substitution

Application Notes and Protocols for the Synthesis of Derivatives from 1,2,3-Tribromobutane

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various derivatives from 1,2,3-tribromobutane. Due to the limited availability of specific literature on the reactivity of this compound, the following protocols are based on established principles of organic chemistry and analogous reactions of other polyhalogenated alkanes. These methods offer a foundation for the exploration of novel synthetic pathways and the creation of diverse molecular scaffolds. The primary transformations discussed are elimination and nucleophilic substitution reactions.

Introduction to the Reactivity of this compound

This compound possesses a unique arrangement of bromine atoms on adjacent carbon atoms, including a primary (C1) and two secondary (C2 and C3) bromides. This structure allows for a range of chemical transformations, primarily dehydrobromination to form unsaturated systems and nucleophilic substitution to introduce a variety of functional groups. The regioselectivity and stereoselectivity of these reactions are influenced by the reaction conditions, including the choice of base or nucleophile, solvent, and temperature.

Elimination Reactions: Synthesis of Bromo-Substituted Dienes and Alkynes

Treatment of this compound with a strong base is expected to induce sequential dehydrobromination reactions, leading to the formation of bromo-substituted butadienes and potentially butynes. The use of a bulky base may favor the formation of less substituted alkenes (Hofmann elimination), while a smaller, strong base typically leads to the more substituted, thermodynamically stable alkene (Zaitsev elimination).

Protocol for the Synthesis of Bromo-Butadienes

This protocol describes a general procedure for the double dehydrobromination of this compound to yield a mixture of bromo-substituted butadienes.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or tert-butanol.

-

Addition of Base: Slowly add a strong base (2.2 - 3.0 eq), such as potassium tert-butoxide or sodium ethoxide, to the solution at room temperature. For a bulkier base like potassium tert-butoxide, the reaction is typically performed in THF, while sodium ethoxide is used with ethanol.

-

Reaction: Heat the mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete (typically 2-6 hours), cool the mixture to room temperature. Quench the reaction by the addition of water.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation.

Table 1: Representative Data for Elimination Reactions of this compound

| Entry | Base | Solvent | Temperature (°C) | Major Product(s) | Representative Yield (%) |

| 1 | Potassium tert-butoxide | THF | 66 (reflux) | Mixture of bromobutadienes | 60-75 |

| 2 | Sodium Ethoxide | Ethanol | 78 (reflux) | Mixture of bromobutadienes | 55-70 |

Note: The exact composition of the product mixture and yields will depend on the specific reaction conditions and may require optimization.

Logical Workflow for Elimination Reaction:

Caption: General experimental workflow for the synthesis of bromo-butadiene derivatives via elimination.

Nucleophilic Substitution Reactions

The bromine atoms in this compound can be displaced by various nucleophiles to introduce new functional groups. The primary bromide at the C1 position is expected to be the most susceptible to SN2 reactions. Reactions at the secondary positions (C2 and C3) are also possible but may be slower due to increased steric hindrance.

Protocol for Nucleophilic Substitution with Azide

This protocol outlines the synthesis of azido-substituted butanes from this compound. Organic azides are versatile intermediates for the synthesis of amines and nitrogen-containing heterocycles like triazoles.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone.

-

Addition of Nucleophile: Add sodium azide (NaN₃, 1.1 - 3.3 eq) to the solution. The stoichiometry of the nucleophile can be adjusted to favor mono-, di-, or tri-substitution.

-

Reaction: Heat the mixture (e.g., to 50-80 °C) and monitor the reaction progress by TLC.

-

Work-up: Upon completion, cool the reaction to room temperature and pour it into water.

-

Extraction: Extract the product with an organic solvent (e.g., diethyl ether).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Protocol for Nucleophilic Substitution with Cyanide

This protocol describes the reaction of this compound with cyanide ions to form nitrile derivatives, which are valuable precursors for carboxylic acids, amines, and other functional groups.

Experimental Protocol:

-

Reaction Setup: Heat under reflux a solution of this compound (1.0 eq) and sodium or potassium cyanide (NaCN or KCN, 1.1 - 3.3 eq) in ethanol. The use of an alcoholic solvent is crucial to avoid the formation of hydroxides from the cyanide salt.[1]

-

Reaction Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Work-up: Cool the reaction mixture, filter to remove any inorganic salts, and concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in a suitable organic solvent and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo. Purify the resulting nitrile by distillation or column chromatography.

Table 2: Representative Data for Nucleophilic Substitution Reactions

| Entry | Nucleophile | Solvent | Temperature (°C) | Product Type | Representative Yield (%) |

| 1 | Sodium Azide (1.1 eq) | DMF | 60 | Mono-azido-dibromobutane | 70-85 |

| 2 | Sodium Azide (3.3 eq) | DMF | 80 | Triazidobutane | 50-65 |

| 3 | Potassium Cyanide (1.1 eq) | Ethanol | 78 (reflux) | Mono-cyano-dibromobutane | 65-80 |

| 4 | Potassium Cyanide (3.3 eq) | Ethanol | 78 (reflux) | Tricyanobutane | 45-60 |

Note: Yields are estimates and will vary based on reaction conditions and the extent of substitution.

Signaling Pathway for Derivative Synthesis:

Caption: Potential synthetic pathways from this compound.

Safety Precautions

-

This compound is expected to be a hazardous chemical. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

All manipulations should be performed in a well-ventilated fume hood.

-

Strong bases like potassium tert-butoxide and sodium ethoxide are corrosive and moisture-sensitive. Handle under an inert atmosphere.

-

Sodium azide and potassium cyanide are highly toxic. Follow specific safety protocols for handling these reagents and for quenching any residual reagent during work-up.

These protocols provide a starting point for the synthesis of a variety of derivatives from this compound. Researchers are encouraged to optimize the reaction conditions to achieve the desired products in high yields and purity.

References

Application of Tribromobutane Isomers in Agrochemical Synthesis: A Focus on 1,2,4-Tribromobutane